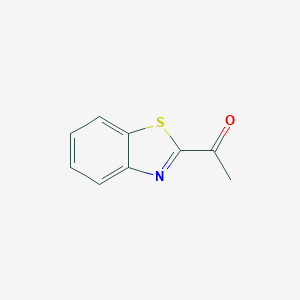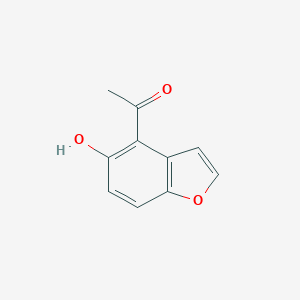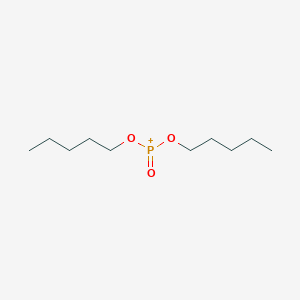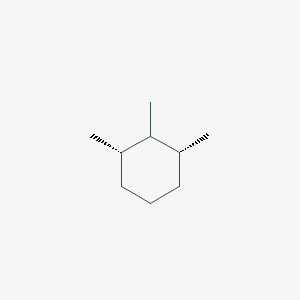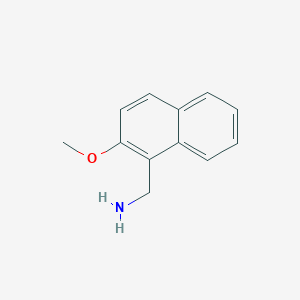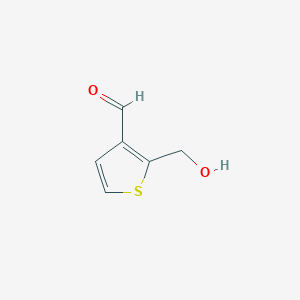![molecular formula C7H9NO3 B156053 Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 126484-94-4](/img/structure/B156053.png)
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate, also known as MAHC, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in drug design and synthesis. MAHC is a unique compound that can be synthesized using various methods and has been found to possess several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood. However, it has been suggested that Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate may inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
Biochemische Und Physiologische Effekte
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for flexibility in the design of experiments. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects, which makes it a potential candidate for various applications. However, one limitation is that the yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used. Furthermore, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate. One direction is to further investigate its potential applications in drug design and synthesis. Additionally, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate should be further studied to better understand its effects. Furthermore, the development of new synthesis methods for Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate could lead to higher yields and purity, which could facilitate further research. Finally, the potential use of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate as a treatment for Alzheimer's disease should be explored further.
Synthesemethoden
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the reaction of tryptamine with a carbonyl compound. Another method involves the reaction of tryptamine with an aldehyde in the presence of a Lewis acid catalyst. The yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to have potential applications in drug design and synthesis. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
126484-94-4 |
|---|---|
Produktname |
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-6(10)7-3-4(7)2-5(9)8-7/h4H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
WQDCTFZCSJENFI-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC1CC(=O)N2 |
Kanonische SMILES |
COC(=O)C12CC1CC(=O)N2 |
Synonyme |
2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,3-oxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



